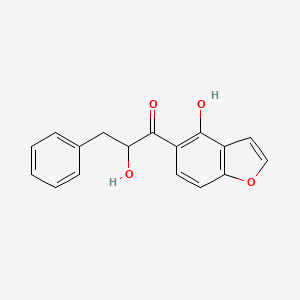
Castillene E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Castillene E involves several steps. One common synthetic route includes the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and acetophenone . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
Castillene E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Castillene E has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer properties.
Industry: It is used in the development of new materials and as a natural additive in food and cosmetics.
Mechanism of Action
The mechanism of action of Castillene E involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Castillene E can be compared with other chalcones such as apigeniflavan, castillene B, and epidistenin. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific molecular structure, which contributes to its distinct biological properties .
Properties
CAS No. |
126585-64-6 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-hydroxy-1-(4-hydroxy-1-benzofuran-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H14O4/c18-14(10-11-4-2-1-3-5-11)17(20)13-6-7-15-12(16(13)19)8-9-21-15/h1-9,14,18-19H,10H2 |
InChI Key |
VRFVOPNFIDHBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=C(C3=C(C=C2)OC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















